5-[2-Chloro-6-(trifluoromethyl)phenyl]-1,3-oxazole
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Overview
Description
5-[2-Chloro-6-(trifluoromethyl)phenyl]-1,3-oxazole is a chemical compound known for its unique structural features and significant applications in various fields. This compound contains a trifluoromethyl group, which is known to impart unique chemical and physical properties, making it valuable in pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Mode of Action
It is known that the compound contains a trifluoromethyl group, which is often used in drug design due to its ability to form strong bonds with its targets and resist metabolic degradation . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Compounds containing a trifluoromethyl group have been found to be involved in a wide range of biochemical pathways, depending on their specific targets
Pharmacokinetics
The presence of the trifluoromethyl group can potentially enhance the compound’s bioavailability by increasing its lipophilicity, which can facilitate its absorption and distribution . Further pharmacokinetic studies are needed to confirm these properties.
Result of Action
The effects would depend on the compound’s specific targets and the pathways they are involved in
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-[2-Chloro-6-(trifluoromethyl)phenyl]-1,3-oxazole. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-Chloro-6-(trifluoromethyl)phenyl]-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-6-(trifluoromethyl)aniline with glyoxal in the presence of a base to form the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process is designed to be scalable and cost-effective for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-[2-Chloro-6-(trifluoromethyl)phenyl]-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached, enhancing their chemical and physical properties .
Scientific Research Applications
5-[2-Chloro-6-(trifluoromethyl)phenyl]-1,3-oxazole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 5-[2-Chloro-5-(trifluoromethyl)phenyl]furfural
- 5-[2-Chloro-4-(trifluoromethyl)phenyl]oxazole
Uniqueness
5-[2-Chloro-6-(trifluoromethyl)phenyl]-1,3-oxazole is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications where specific interactions with biological targets are required .
Properties
IUPAC Name |
5-[2-chloro-6-(trifluoromethyl)phenyl]-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3NO/c11-7-3-1-2-6(10(12,13)14)9(7)8-4-15-5-16-8/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBQRUAZXKSDAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=CN=CO2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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